molecular formula C20H22N2O2S B11483651 2(1H)-Quinoxalinone, 3-[[[4-methoxy-2-methyl-5-(1-methylethyl)phenyl]methyl]thio]-

2(1H)-Quinoxalinone, 3-[[[4-methoxy-2-methyl-5-(1-methylethyl)phenyl]methyl]thio]-

Cat. No.: B11483651
M. Wt: 354.5 g/mol
InChI Key: QMKHYBWWXILORA-UHFFFAOYSA-N
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Description

2(1H)-Quinoxalinone, 3-[[[4-methoxy-2-methyl-5-(1-methylethyl)phenyl]methyl]thio]- is a complex organic compound with significant potential in various scientific fields. This compound belongs to the quinoxalinone family, known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinoxalinone, 3-[[[4-methoxy-2-methyl-5-(1-methylethyl)phenyl]methyl]thio]- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with glyoxal or its equivalents, followed by cyclization to form the quinoxalinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance yield and purity while minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinoxalinone, 3-[[[4-methoxy-2-methyl-5-(1-methylethyl)phenyl]methyl]thio]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can convert the quinoxalinone core to its corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, sodium borohydride.

    Substitution: Alkyl halides, thiol reagents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoxalinones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2(1H)-Quinoxalinone, 3-[[[4-methoxy-2-methyl-5-(1-methylethyl)phenyl]methyl]thio]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Quinoxalinone, 3-[[[4-methoxy-2-methyl-5-(1-methylethyl)phenyl]methyl]thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)-: Shares structural similarities but lacks the quinoxalinone core.

    Omeprazole: Contains a methoxy group and is used as a proton pump inhibitor, but differs significantly in structure and function.

    2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Another heterocyclic compound with different applications.

Uniqueness

2(1H)-Quinoxalinone, 3-[[[4-methoxy-2-methyl-5-(1-methylethyl)phenyl]methyl]thio]- is unique due to its specific combination of functional groups and the quinoxalinone core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

3-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylsulfanyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C20H22N2O2S/c1-12(2)15-10-14(13(3)9-18(15)24-4)11-25-20-19(23)21-16-7-5-6-8-17(16)22-20/h5-10,12H,11H2,1-4H3,(H,21,23)

InChI Key

QMKHYBWWXILORA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CSC2=NC3=CC=CC=C3NC2=O)C(C)C)OC

Origin of Product

United States

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